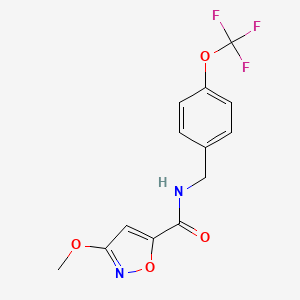

![molecular formula C11H13NO4S B2695586 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide CAS No. 1206991-50-5](/img/structure/B2695586.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

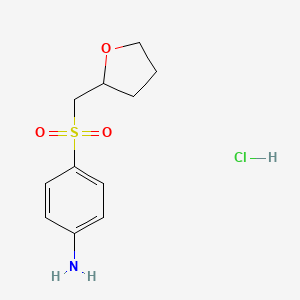

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of being a competitive antagonist of capsaicin activation . It has also been described as an immunomodulator .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported . The computational investigation of optimized molecular structures, bond lengths, and bond angles has also been performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3), which was further substituted at the N-position with various alkyl/aryl halides (4a – 4m) in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (5a – 5m) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has a molecular formula of C14H13NSO4, a molecular weight of 291 g/mol, and a melting point of 149 – 152°C .Scientific Research Applications

Synthesis and Antibacterial Agents

Research into N-substituted sulfonamides bearing the benzodioxane moiety has shown promising antibacterial potential. The synthesis process involves reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonate halides, yielding compounds with potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibitory Potential

Further studies focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds showed significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, with potential applications in treating conditions related to enzyme malfunction (Abbasi et al., 2019).

Biological Evaluation and Molecular Docking

A series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were synthesized and tested for biological activity. These compounds exhibited moderate activity against butyrylcholinesterase and acetylcholinesterase but showed good activity against the lipoxygenase enzyme. Computational docking studies further supported these findings, indicating the compounds' potential as therapeutic agents (Irshad et al., 2019).

Dual Inhibitors of DHPS and DHFR Enzymes

Research into N-sulfonamide 2-pyridone derivatives explored their ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes simultaneously. This study highlights the potential of these compounds as dual inhibitors with significant antimicrobial activities against various bacterial and fungi strains, offering insights into designing new antimicrobial agents (Azzam et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEJLFVKUFFBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)

![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2695510.png)

![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)

![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)

![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)